molecular formula C28H28ClN3O4 B12499225 Ethyl 3-{[(4-chlorophenyl)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[(4-chlorophenyl)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12499225
M. Wt: 506.0 g/mol
InChI Key: NJSCQNCGHFGYCW-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoylpiperazine moiety, a chlorophenyl group, and an acetamido linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylacetic acid with ethyl 4-aminobenzoate to form an amide bond. This intermediate is then reacted with benzoylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism by which ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOATE exerts its effects involves its interaction with specific molecular targets. The benzoylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may contribute to the compound’s binding affinity and specificity for certain biological targets .

Properties

Molecular Formula

C28H28ClN3O4

Molecular Weight

506.0 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-chlorophenyl)acetyl]amino]benzoate

InChI

InChI=1S/C28H28ClN3O4/c1-2-36-28(35)22-10-13-25(24(19-22)30-26(33)18-20-8-11-23(29)12-9-20)31-14-16-32(17-15-31)27(34)21-6-4-3-5-7-21/h3-13,19H,2,14-18H2,1H3,(H,30,33)

InChI Key

NJSCQNCGHFGYCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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